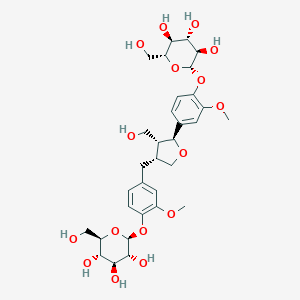

クレマスタニン B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Clemastanin B has a wide range of scientific research applications, including:

Chemistry: Used in compound screening libraries and metabolomics studies to identify new bioactive compounds.

Biology: Studied for its antiviral activities against different subtypes of human and avian influenza viruses.

Medicine: Investigated for its potential therapeutic effects in treating influenza and other viral infections.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用機序

クレマスタニン Bは、インフルエンザウイルスの増殖を阻害し、宿主細胞への付着を阻止することによって、その抗ウイルス効果を発揮します . それは、ウイルスのエンドサイトーシス、脱殻、および核からのリボ核タンパク質(RNP)の輸出を標的にしています . さらに、this compoundには抗酸化活性と抗炎症活性があり、その全体的な治療の可能性に貢献しています .

類似の化合物との比較

類似の化合物

This compoundは、ピノレシノールジグルコシドやラリシレシノールなどの他のリグナン化合物に似ています . これらの化合物は構造的な類似点を共有し、同等の生物活性を示します .

独自性

This compoundを他のリグナン化合物から際立たせているのは、幅広いインフルエンザウイルスに対する強力な抗ウイルス活性です . ウイルスの増殖を阻害し、付着を阻止する能力は、さらなる研究と潜在的な治療応用に役立つ化合物です .

生化学分析

Biochemical Properties

Clemastanin B interacts with various biomolecules in biochemical reactions. It inhibits the multiplication of viruses, prophylaxis, and blocks virus attachment . It targets viral endocytosis, uncoating, or ribonucleoprotein (RNP) export from the nucleus .

Cellular Effects

Clemastanin B has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting different subtypes of human and avian influenza viruses . It also has antioxidant and anti-inflammatory activities .

Molecular Mechanism

Clemastanin B exerts its effects at the molecular level by targeting viral endocytosis, uncoating, or RNP export from the nucleus . This mechanism of action inhibits the multiplication of viruses, prophylaxis, and blocks virus attachment .

Temporal Effects in Laboratory Settings

The effects of Clemastanin B change over time in laboratory settings. An apparent virus titer reduction was detected when MDCK cells were treated with Clemastanin B after viral infection, particularly at the early stage .

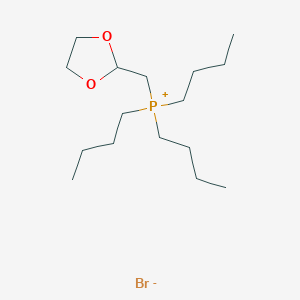

Metabolic Pathways

Clemastanin B is involved in the metabolic pathways of lignan biosynthesis . UDP-glucose-dependent glycosyltransferases are the key enzymes involved in the biosynthesis of Clemastanin B .

準備方法

合成経路と反応条件

クレマスタニン Bは、超音波支援抽出(UAE)と固相抽出(SPE)および高速液体クロマトグラフィー(HPLC)を組み合わせた方法で、板藍根から抽出できます . 最適なUAE条件には、80%メタノール溶液、45分の抽出時間、20mL / gの溶媒対固体比、および60℃の温度が含まれます . 抽出された溶液は、SPEを使用して濃縮され、10mLの水を洗浄溶液として、5mLの水/メタノール(50:50、v / v)混合物を溶出に使用します .

工業生産方法

This compoundの工業生産には、センニンソウ、カサバ、セイヨウベンケイソウ、アブラナなどの植物源からの大規模抽出が含まれます . 抽出プロセスは、高収率と化合物の純度を確保するために最適化され、さまざまな研究アプリケーションに適しています .

化学反応の分析

反応の種類

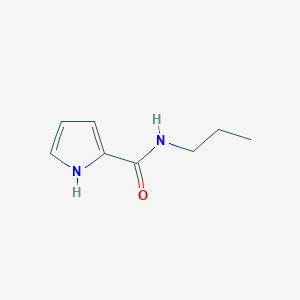

クレマスタニン Bは、酸化、還元、置換反応など、さまざまな化学反応を受けます . これらの反応は、化合物の構造を変更し、その生物活性を強化するために不可欠です。

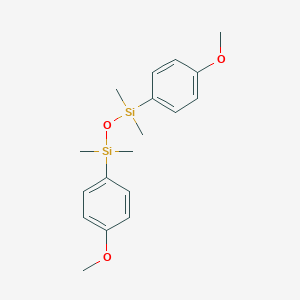

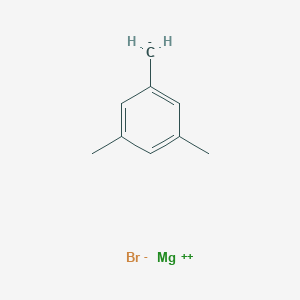

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . 反応は通常、特定の温度とpHレベルを含む制御された条件下で行われ、目的の生成物が生成されるようにします .

生成される主要な生成物

This compoundの反応から生成される主要な生成物には、抗ウイルス活性と抗酸化活性を強化したさまざまな誘導体があります . これらの誘導体は、さらなる研究と潜在的な治療応用に役立ちます .

科学研究アプリケーション

This compoundは、次のような幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Similar Compounds

Clemastanin B is similar to other lignan compounds such as pinoresinol diglucoside and lariciresinol . These compounds share structural similarities and exhibit comparable biological activities .

Uniqueness

What sets Clemastanin B apart from other lignan compounds is its potent antiviral activity against a broad spectrum of influenza viruses . Its ability to inhibit viral multiplication and block attachment makes it a valuable compound for further research and potential therapeutic applications .

特性

IUPAC Name |

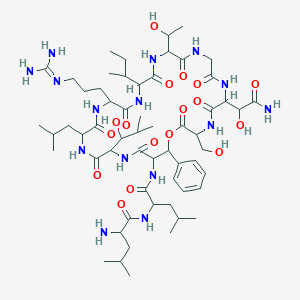

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[[(3R,4R,5S)-4-(hydroxymethyl)-5-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O16/c1-42-20-8-14(3-5-18(20)45-31-28(40)26(38)24(36)22(11-34)47-31)7-16-13-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(12-35)48-32/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3/t16-,17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLWZMSRSJTRHJ-NCIRKIHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the main sources of Clemastanin B?

A1: Clemastanin B is a lignan glycoside primarily found in the roots of Isatis indigotica, also known as woad root [, , , , , , , ]. It has also been isolated from other plant species like Clematis stans [] and Stellera chamaejasme [].

Q2: What is the chemical structure of Clemastanin B?

A2: Clemastanin B is a bis-glucoside of (+)-lariciresinol. Its chemical structure consists of two β-D-glucopyranoside units linked to the (+)-lariciresinol aglycone at the 4 and 4' positions [].

Q3: What analytical techniques are commonly used to identify and quantify Clemastanin B?

A3: Researchers often employ techniques like High-Performance Liquid Chromatography (HPLC) coupled with a Photo-Diode Array Detector (DAD) or UV spectrophotometry to quantify Clemastanin B [, , , ]. Additionally, structural elucidation relies on spectroscopic methods like Infrared Radiation (IR), Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy [].

Q4: What are the reported biological activities of Clemastanin B?

A4: Clemastanin B has shown promising in vitro antiviral activity against various influenza virus subtypes, including human (H1N1, H3N2, and influenza B) and avian influenza viruses (H6N2, H7N3, H9N2) [].

Q5: How does Clemastanin B exert its antiviral effects against influenza viruses?

A5: While the exact antiviral mechanism of Clemastanin B is not fully understood, studies suggest it might interfere with viral endocytosis, uncoating, or the export of viral ribonucleoprotein (RNP) from the nucleus []. Research also indicates it might inhibit viral attachment and multiplication [].

Q6: Are there any studies on the development of resistance to Clemastanin B in viruses?

A6: Research suggests that Clemastanin B treatment does not easily lead to the emergence of drug resistance in influenza viruses [].

Q7: What are the traditional medicinal uses of Isatis indigotica root, the primary source of Clemastanin B?

A7: Isatis indigotica root, also known as Radix Isatidis in Traditional Chinese Medicine, has been used for centuries to clear heat, detoxify, and treat various ailments, including bacterial and viral infections [].

Q8: Has Clemastanin B been isolated from other parts of the Isatis indigotica plant?

A8: While Clemastanin B is primarily found in the roots of Isatis indigotica, one study mentions its presence in an antiviral extract derived from both the roots and leaves of the plant [].

Q9: Are there specific extraction methods optimized for obtaining Clemastanin B from plant material?

A9: Yes, several methods have been investigated for efficient Clemastanin B extraction. These include ultrasound-assisted extraction (UAE) coupled with solid phase extraction (SPE) [], microwave extraction [], and the use of macroporous resins like D101 for enrichment and purification [].

Q10: Have there been attempts to optimize the extraction of Clemastanin B specifically?

A10: Yes, researchers have explored optimizing Clemastanin B extraction using various parameters like solvent type, extraction time, and temperature. For instance, one study found that UAE with 80% methanol, 45 minutes extraction time, a 20:1 solvent to solid ratio, and a temperature of 60°C yielded satisfactory results [].

Q11: Are there established methods for separating and purifying Clemastanin B from other compounds present in plant extracts?

A11: Researchers have successfully used techniques like medium-pressure liquid chromatography (MPLC), high-speed counter-current chromatography (HSCCC), and preparative high-performance liquid chromatography (pre-HPLC) to isolate and purify Clemastanin B from Isatis indigotica extracts [, ].

Q12: Is there any research on the potential synergistic effects of Clemastanin B with other compounds found in Isatis indigotica?

A12: While specific studies on the synergistic effects of Clemastanin B with other Isatis indigotica constituents are limited, one research paper highlights the potential for synergistic antiviral activity based on the concept of “pharmacy superposition" []. This theory suggests that compounds with similar structures might act on the same targets, leading to enhanced effects.

Q13: Have any studies investigated the impact of Clemastanin B on human cells or animal models?

A13: While the provided research highlights the in vitro antiviral activity of Clemastanin B, there is no mention of studies evaluating its effects on human cells or in animal models.

Q14: Are there any known potential applications of Clemastanin B in pharmaceutical formulations?

A14: While research on Clemastanin B is ongoing, its in vitro antiviral activity suggests potential applications in developing antiviral agents. One study mentions its potential use in oral and non-oral antiviral formulations [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)